
3-Methyl-1-decene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-decene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C11H22, and it is a structural isomer of undecene. This compound is notable for its applications in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-1-decene can be synthesized through several methods, including:
Alkylation of 1-decene: This involves the addition of a methyl group to 1-decene using a suitable catalyst.
Dehydration of alcohols: The dehydration of 3-methyl-1-decanol can yield this compound under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through:
Catalytic cracking: This process involves breaking down larger hydrocarbons into smaller ones, including this compound, using a catalyst at high temperatures.
Oligomerization: This method involves the polymerization of smaller alkenes to form higher alkenes, including this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1-decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield 3-methyl-decane using catalysts like palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine are added to the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products:
Oxidation: 3-Methyl-1-decanol, 3-Methyl-decanal, 3-Methyl-decanoic acid
Reduction: 3-Methyl-decane
Substitution: 3-Chloro-1-decene, 3-Bromo-1-decene
Applications De Recherche Scientifique
3-Methyl-1-decene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of lubricants, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-decene involves its interaction with various molecular targets and pathways. For example:
Catalytic Hydrogenation: The double bond in this compound interacts with hydrogen gas in the presence of a catalyst, leading to the formation of 3-Methyl-decane.
Oxidation: The double bond can react with oxidizing agents, leading to the formation of epoxides, alcohols, or acids, depending on the conditions.
Comparaison Avec Des Composés Similaires
3-Methyl-1-decene can be compared with other similar alkenes, such as:
1-Decene: Similar in structure but lacks the methyl group at the third carbon.
2-Methyl-1-decene: The methyl group is located at the second carbon instead of the third.
3-Methyl-2-decene: The double bond is located between the second and third carbons, with the methyl group at the third carbon.
Uniqueness: this compound is unique due to the specific position of the methyl group and the double bond, which influences its reactivity and applications in various chemical processes.
Propriétés
Numéro CAS |
13151-28-5 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
3-methyldec-1-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h5,11H,2,4,6-10H2,1,3H3 |
Clé InChI |
KHHHLDBLDKGPLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



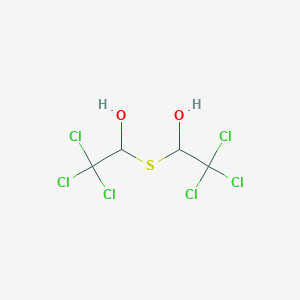
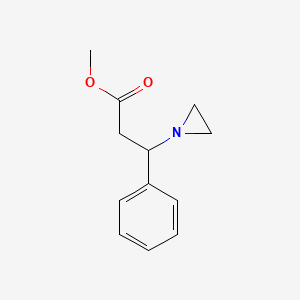

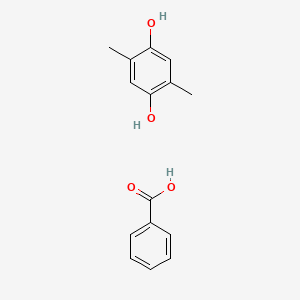
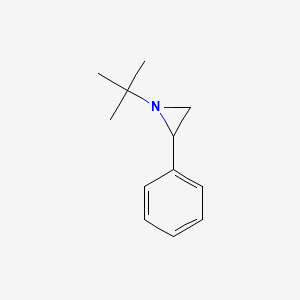
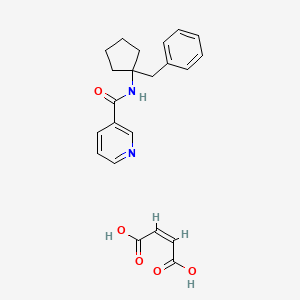
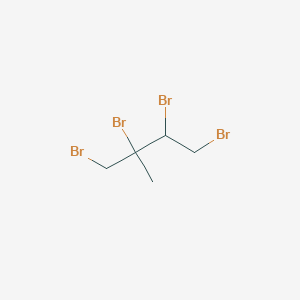

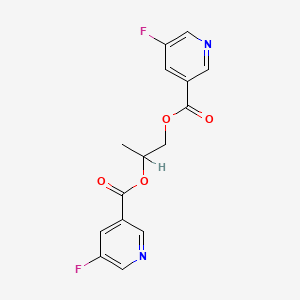
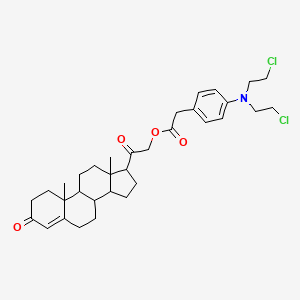

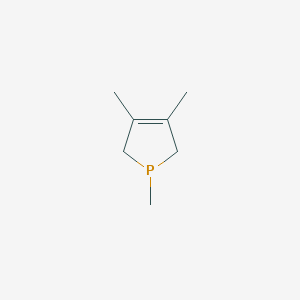
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
